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Compound of Interest

Compound Name: (Tetrahydro-pyran-2-yl)-acetic acid

Cat. No.: B079629 Get Quote

(Tetrahydro-pyran-2-yl)-acetic acid and its derivatives are valuable chiral building blocks in

modern organic synthesis, particularly in the fields of natural product synthesis and drug

discovery. The inherent chirality of this scaffold, combined with the favorable physicochemical

properties imparted by the tetrahydropyran (THP) ring, makes it a sought-after component in

the design of complex, biologically active molecules. The THP moiety is often considered a

bioisostere of a cyclohexane ring, offering potential improvements in aqueous solubility and

metabolic stability.

This document provides detailed application notes and experimental protocols for the synthesis

and utilization of enantiomerically enriched (Tetrahydro-pyran-2-yl)-acetic acid, aimed at

researchers, scientists, and professionals in drug development.

Physicochemical and Stereochemical Data
The enantiomers of (Tetrahydro-pyran-2-yl)-acetic acid serve as the foundational scaffolds

for a variety of synthetic applications. Below is a summary of their key physical properties.
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Property

Racemic (±)-
(Tetrahydro-
pyran-2-yl)-
acetic acid

(R)-
(Tetrahydro-
pyran-2-yl)-
acetic acid

(S)-
(Tetrahydro-
pyran-2-yl)-
acetic acid

Reference

Molecular

Formula
C₇H₁₂O₃ C₇H₁₂O₃ C₇H₁₂O₃

Molecular Weight 144.17 g/mol 144.17 g/mol 144.17 g/mol

CAS Number 13103-40-7 Not available Not available

Appearance Solid - -

Melting Point 55-57 °C - -

Boiling Point
110-112 °C at 2

mmHg
- -

Optical Rotation Not applicable
Data not

available

Data not

available

Synthetic Strategies and Quantitative Comparison
The asymmetric synthesis of substituted tetrahydropyran rings is a key challenge in organic

chemistry. Several powerful strategies have been developed to access these structures with

high levels of stereocontrol. The following table summarizes and compares some of the most

effective methods for the synthesis of chiral tetrahydropyran derivatives, including those that

can be adapted to produce enantiopure (Tetrahydro-pyran-2-yl)-acetic acid.
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Synthetic
Strategy

Starting
Materials

Key
Reagents
/Catalysts

Product
Type

Yield (%)
Diastereo
meric
Ratio (dr)

Enantiom
eric
Excess
(ee, %)

Prins

Cyclization

Homoallylic

alcohol,

Aldehyde

Lewis

Acids (e.g.,

InCl₃,

BF₃·OEt₂)

Polysubstit

uted

Tetrahydro

pyrans

72-95
8:1 to

>20:1

Catalyst

dependent

Intramolec

ular Oxa-

Michael

Addition

ζ-Hydroxy-

α,β-

unsaturate

d ester

Base (e.g.,

K₂CO₃) or

Acid

2,6-cis-

Disubstitut

ed

Tetrahydro

pyrans

Moderate
2:1

(cis/trans)

Substrate

dependent

Hetero-

Diels-Alder

Reaction

Danishefsk

y's diene,

Aldehyde

Chiral

Cr(III)-

salen

complex

Dihydropyr

anone

(precursor)

75
Single

isomer
95

Starting

from a

Chiral Pool

Tri-O-

acetyl-D-

glucal

Multi-step

synthesis

(-)-Civet (a

derivative)

85 (final

step)
-

Enantiopur

e

Diastereos

elective

Tandem

Dihydroxyl

ation/S N2

Cyclization

ζ-Mesyloxy

α,β-

unsaturate

d esters

OsO₄,

NMO

cis- and

trans-2,6-

Disubstitut

ed

Tetrahydro

pyrans

Good High
Enantiopur

e

Applications in Synthesis
(Tetrahydro-pyran-2-yl)-acetic acid is primarily utilized as a chiral building block, where its

stereocenter is incorporated into the final target molecule. Its applications span the synthesis of

natural products and pharmaceutically active compounds.

Natural Product Synthesis
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A prominent application is in the total synthesis of complex natural products containing the

tetrahydropyran motif. For instance, derivatives of (Tetrahydro-pyran-2-yl)-acetic acid are key

intermediates in the synthesis of:

(-)-Civet: A glandular secretion of the civet cat used in the perfume industry. The synthesis of

its (-)-(2R,6R) enantiomer has been achieved using tri-O-acetyl-D-glucal as a chiral starting

material.[1]

Neopeltolide: A marine macrolide with potent antiproliferative and antifungal activities.

Various synthetic strategies, including Prins cyclization and intramolecular oxa-Michael

additions, have been employed to construct its tetrahydropyran core.

Drug Discovery and Medicinal Chemistry
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. Replacing a lipophilic

cyclohexyl group with a THP ring can lead to improved pharmacokinetic properties (ADME -

absorption, distribution, metabolism, and excretion). The oxygen atom of the THP ring can also

act as a hydrogen bond acceptor, potentially leading to stronger binding interactions with

biological targets. Consequently, (Tetrahydro-pyran-2-yl)-acetic acid and its derivatives are

valuable starting materials for the synthesis of novel drug candidates.

Experimental Protocols
The following are representative, detailed protocols for key synthetic transformations used to

generate chiral tetrahydropyran rings.

Protocol 1: Diastereoselective Prins Cyclization for the
Synthesis of 2,6-Disubstituted Tetrahydropyrans
This protocol describes a general procedure for the Lewis acid-mediated Prins cyclization of a

homoallylic alcohol with an aldehyde to yield a 2,6-disubstituted tetrahydropyran. The

stereochemical outcome is often controlled by the formation of a thermodynamically favored

chair-like transition state.

Materials:

Homoallylic alcohol (1.0 equiv)
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Aldehyde (1.2 equiv)

Lewis Acid (e.g., Indium(III) chloride (InCl₃), 0.2 equiv)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add

the homoallylic alcohol (1.0 equiv) and dissolve it in anhydrous DCM.

Cool the solution to 0 °C in an ice bath.

Add the aldehyde (1.2 equiv) to the solution.

In a separate flask, prepare a solution of the Lewis acid (e.g., InCl₃, 0.2 equiv) in anhydrous

DCM.

Add the Lewis acid solution dropwise to the reaction mixture at 0 °C.

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography

(TLC).

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃

solution.

Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the mixture and concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired

2,6-disubstituted tetrahydropyran.

Diagram of the Experimental Workflow:
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Reaction Setup

Reaction

Workup

Purification

Dissolve homoallylic alcohol in anhydrous DCM

Cool to 0 °C

Add aldehyde

Add Lewis acid solution dropwise

Stir at 0 °C and monitor by TLC

Quench with sat. aq. NaHCO₃

Extract with DCM

Wash with brine and dry over MgSO₄

Concentrate under reduced pressure

Purify by flash column chromatography

Obtain pure 2,6-disubstituted tetrahydropyran

Click to download full resolution via product page

Prins Cyclization Experimental Workflow
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Protocol 2: Intramolecular Oxa-Michael Addition for the
Synthesis of a 2,6-cis-Disubstituted Tetrahydropyran
This protocol outlines a general procedure for the base-catalyzed intramolecular oxa-Michael

addition of a ζ-hydroxy-α,β-unsaturated ester to form a 2,6-cis-disubstituted tetrahydropyran.

Materials:

ζ-Hydroxy-α,β-unsaturated ester (1.0 equiv)

Base (e.g., Potassium carbonate (K₂CO₃), 1.5 equiv)

Methanol (MeOH)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Dissolve the ζ-hydroxy-α,β-unsaturated ester (1.0 equiv) in methanol in a round-bottom flask.

Add the base (e.g., K₂CO₃, 1.5 equiv) to the solution.

Stir the reaction mixture at room temperature and monitor its progress by TLC.

Upon completion, neutralize the reaction mixture with saturated aqueous NH₄Cl solution.

Extract the aqueous layer with ethyl acetate (3 x volume).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter the mixture and concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired

2,6-cis-disubstituted tetrahydropyran.

Diagram of the Logical Relationship in Oxa-Michael Addition:

ζ-Hydroxy-α,β-unsaturated ester Deprotonation of hydroxyl group by base Intramolecular nucleophilic attack of the alkoxide on the β-carbon Formation of an enolate intermediate Protonation of the enolate 2,6-cis-Disubstituted tetrahydropyran

Click to download full resolution via product page

Oxa-Michael Addition Mechanism

Concluding Remarks
(Tetrahydro-pyran-2-yl)-acetic acid is a powerful chiral building block that provides access to

a wide range of stereochemically defined molecules. The synthetic methodologies outlined in

this document, such as the Prins cyclization and intramolecular oxa-Michael addition, offer

versatile and often highly stereoselective routes to functionalized tetrahydropyran derivatives.

The strategic incorporation of this chiral scaffold is a valuable tool in the synthesis of complex

natural products and in the development of new therapeutic agents with potentially improved

pharmacological profiles. Further exploration of enantioselective catalytic methods to access

the parent (R)- and (S)-(Tetrahydro-pyran-2-yl)-acetic acids will undoubtedly expand their

utility in asymmetric synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b079629#tetrahydro-pyran-2-yl-acetic-acid-as-a-chiral-
building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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